molecular formula C17H28N4O B6116439 N-[1-(cyclohexylmethyl)piperidin-3-yl]-5-methyl-1H-pyrazole-4-carboxamide

N-[1-(cyclohexylmethyl)piperidin-3-yl]-5-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B6116439
M. Wt: 304.4 g/mol
InChI Key: DEBIDGVOKITGPA-UHFFFAOYSA-N
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Description

N-[1-(cyclohexylmethyl)piperidin-3-yl]-5-methyl-1H-pyrazole-4-carboxamide is a synthetic compound that features a piperidine ring, a pyrazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(cyclohexylmethyl)piperidin-3-yl]-5-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Cyclohexylmethyl Group: This step involves the alkylation of the piperidine ring with cyclohexylmethyl halides under basic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be formed through cyclization reactions involving hydrazines and 1,3-diketones.

    Formation of the Carboxamide Group: The final step involves the coupling of the piperidine and pyrazole intermediates with a carboxylic acid derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(cyclohexylmethyl)piperidin-3-yl]-5-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in appropriate solvents and temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[1-(cyclohexylmethyl)piperidin-3-yl]-5-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(cyclohexylmethyl)piperidin-3-yl]-5-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(cyclohexylmethyl)piperidin-3-yl]-3,3,3-trifluoropropanamide
  • N-[1-(cyclohexylmethyl)piperidin-3-yl]-2-methylfuran-3-carboxamide
  • N-[1-(cyclohexylmethyl)piperidin-3-yl]-N-{2-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}acetamide

Uniqueness

N-[1-(cyclohexylmethyl)piperidin-3-yl]-5-methyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[1-(cyclohexylmethyl)piperidin-3-yl]-5-methyl-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O/c1-13-16(10-18-20-13)17(22)19-15-8-5-9-21(12-15)11-14-6-3-2-4-7-14/h10,14-15H,2-9,11-12H2,1H3,(H,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBIDGVOKITGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C(=O)NC2CCCN(C2)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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